molecular formula C9H18Cl3O4P B166889 Tris(3-chloropropyl)phosphate CAS No. 26248-87-3

Tris(3-chloropropyl)phosphate

Cat. No. B166889
CAS RN: 26248-87-3
M. Wt: 327.6 g/mol
InChI Key: WOURXYYHORRGQO-UHFFFAOYSA-N
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Description

Tris(3-chloropropyl)phosphate (TCPP) is a chlorinated organophosphate flame retardant . It is commonly added to polyurethane foams and is used in minor amounts in PVC and EVA . TCPP is comprised of four isomers .


Synthesis Analysis

TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . The synthesis results in a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate .


Molecular Structure Analysis

TCPP is comprised of four isomers with seven possible structures . The most abundant and most often reported TCPP isomer is tris(2-chloro-1-methylethyl) phosphate, also known as tris(chloroisopropyl) phosphate .


Physical And Chemical Properties Analysis

TCPP has a molecular formula of CHClOP, an average mass of 327.570 Da, and a monoisotopic mass of 326.000824 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 406.9±40.0 °C at 760 mmHg, and a flash point of 312.4±35.0 °C .

Scientific Research Applications

Flame Retardant

TCPP is a characteristic and widely used organophosphorus flame retardant . It is commonly used to comply with flammability standards for rigid and spray polyurethane foam used for building insulation . It is also added as a flame retardant to flexible polyurethane foam used in furniture and automotive seating .

Genotoxic Effects in Human Lymphocytes

TCPP exposure at nominal concentrations of 10, 20, 30, and 40 μg mL −1 was studied to identify the potential risk of inducing genotoxic effects in cultured human lymphocytes . Treatment with 30 and 40 μg mL −1 of TCPP induced marginally significant micronuclei (MN) frequencies as well as cytotoxic effects .

Impact on Microalgae

The use of freshwater and/or marine microalgae has found extensive applications and constitutes an efficient experimental tool for environment contamination assessments and for aquatic ecosystems . Freshwater microalgae species treated with TCPP showed different growth rates over time .

Impact on Bacteria

The effects of TCPP on Aliivibrio fischeri were observed, classifying this flame retardant as a “harmful” compound . This suggests a potential risk to aquatic organisms from the wide utilization of TCPP and its consequent release into the environment .

Environmental Contamination Assessments

TCPP can be released into the environment, with potential impacts on living organisms and humans due to its extensive industrial use . Reporting TCPP isomers can provide insight into sources, transport, and fate of TCPP in the environment .

Synthesis Catalyst

Tris (β-chloropropyl)phosphate (TCPP) was synthesized with phosphorus oxychloride and propylene epoxide as raw materials, using ionic liquids Et3NHCl-x[AlCl3] made by ourselves as a catalyst for the reaction . This technology has several advantages, such as a small amount of catalyst, high yield, and low cost .

Mechanism of Action

Target of Action

Tris(3-chloropropyl)phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant . It is primarily targeted at materials such as polyurethane foams, with comparatively minor amounts used in PVC and EVA . The primary role of TCPP is to enhance the flame resistance of these materials .

Mode of Action

The mode of action of TCPP is primarily through its flame retardant properties. It achieves this by hindering the entry of oxygen into the combustion area during the burning process, thereby slowing down the spread of flames .

Biochemical Pathways

It is known that tcpp is an organophosphate ester (ope), a class of compounds that can have various effects on biological systems .

Pharmacokinetics

It is known that tcpp is a liquid that decomposes at high temperatures . Its solubility in water is 1,080 mg/l at 20°C , which may influence its bioavailability.

Result of Action

The primary result of TCPP’s action is the enhancement of flame resistance in the materials to which it is added . This can help to prevent or slow the spread of fires, enhancing safety.

Action Environment

The action of TCPP can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the presence of other substances, the temperature, and the availability of oxygen . Furthermore, TCPP can be released into the environment through volatilization, abrasion, and dissolution, in addition to direct contact with dust and surfaces .

Safety and Hazards

TCPP is moderately toxic by ingestion and is considered a reproductive hazard . It is harmful if swallowed, and safety precautions include washing hands thoroughly after handling and avoiding dust formation .

properties

IUPAC Name

tris(3-chloropropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOURXYYHORRGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(OCCCCl)OCCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862522
Record name Tris(3-chloropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3-chloropropyl)phosphate

CAS RN

1067-98-7, 26248-87-3
Record name 1-Propanol, 3-chloro-, phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(3-chloropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions Tris(3-chloropropyl) phosphate as one of the most abundant and widespread contaminants found in surface water. What are the potential sources of this compound in such environments?

A1: While the provided research article [] focuses on identifying contaminants and doesn't delve into specific sources of Tris(3-chloropropyl) phosphate, its presence in surface water likely stems from its use as a flame retardant.

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